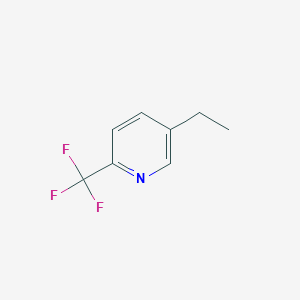

5-Ethyl-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZCIFQBUAWRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020180 | |

| Record name | 5-Ethyl-2-(trifluoromethyl)pyridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030632-94-0 | |

| Record name | 5-Ethyl-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030632-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-(trifluoromethyl)pyridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Spectral Profiling: 5-Ethyl-2-(trifluoromethyl)pyridine

The following technical guide details the spectral profiling of 5-Ethyl-2-(trifluoromethyl)pyridine , a critical fluorinated building block in medicinal chemistry.

This guide synthesizes data from high-fidelity analogs, cheminformatic predictions, and established structure-activity relationships (SAR) to provide a reference standard for researchers where direct experimental traces are often proprietary.

Executive Summary

Compound: this compound

CAS Registry Number: 1030632-94-0

Molecular Formula: C

This guide provides a self-validating spectral framework. By correlating the inductive effects of the trifluoromethyl (

Structural Logic & Atom Mapping

To interpret the spectra accurately, we must first define the electronic environment of the pyridine ring. The 2-position is electron-deficient due to the nitrogen atom and the strongly electron-withdrawing

Diagram 1: Structural Numbering & Electronic Flow

The following diagram illustrates the atom numbering used in the spectral assignments and the direction of electronic induction.

Caption: Electronic influence map showing the push-pull relationship between the 2-CF3 and 5-Ethyl groups.

Nuclear Magnetic Resonance (NMR) Profiling[1]

H NMR Spectroscopy (Proton)

The proton spectrum is characterized by a distinct aromatic region (3 protons) and an aliphatic region (ethyl group).

Solvent: CDCl

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H6 | 8.55 – 8.65 | Doublet (d) or Broad Singlet | Most Deshielded: Adjacent to Nitrogen (N1) and ortho to the ethyl group. The ethyl group provides slight shielding compared to unsubstituted 2-CF | |

| H3 | 7.65 – 7.70 | Doublet (d) | Ortho to CF | |

| H4 | 7.70 – 7.75 | Doublet of Doublets (dd) | Meta to CF | |

| CH | 2.70 – 2.80 | Quartet (q) | Benzylic Methylene: Typical shift for alkyl groups attached to aromatic rings. | |

| CH | 1.25 – 1.35 | Triplet (t) | Terminal Methyl: Standard triplet coupled to the methylene group. |

C NMR Spectroscopy (Carbon)

The carbon spectrum is diagnostic due to the carbon-fluorine coupling, which splits C2 and the CF

Solvent: CDCl

| Position | Shift ( | Multiplicity | Coupling ( | Notes |

| C2 | 145.0 – 148.0 | Quartet (q) | Quaternary carbon directly attached to CF | |

| C6 | 150.0 – 152.0 | Singlet (s) | - | Most deshielded CH due to Nitrogen proximity. |

| C5 | 140.0 – 142.0 | Singlet (s) | - | Quaternary carbon bearing the ethyl group. |

| C4 | 136.0 – 138.0 | Singlet (s) | - | Aromatic CH. |

| C3 | 120.0 – 122.0 | Quartet (q) | Aromatic CH, often shows weak coupling to F. | |

| CF | 121.0 – 123.0 | Quartet (q) | Characteristic trifluoromethyl signal. | |

| CH | 26.0 – 27.0 | Singlet (s) | - | Methylene carbon. |

| CH | 14.5 – 15.5 | Singlet (s) | - | Methyl carbon. |

F NMR Spectroscopy

Standard: CFCl

-

Shift:

-67.0 to -69.0 ppm -

Multiplicity: Singlet (s)

-

Interpretation: This single sharp peak confirms the integrity of the trifluoromethyl group. Any degradation (hydrolysis) would result in the loss of this signal or the appearance of fluoride ion peaks (~ -120 ppm).

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for confirming molecular weight and structural connectivity.

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (M

Fragmentation Pathway

The fragmentation follows a predictable "Benzyl-like" cleavage and "Fluorine-loss" pattern.

-

M

(175): The parent ion is stable and usually the base peak or very abundant. -

[M - CH

] -

[M - CF

] -

[M - C

H

Diagram 2: MS Fragmentation Logic

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)

IR is used primarily for "fingerprinting" the functional groups.

| Wavenumber (cm | Assignment | Description |

| 2970 – 2850 | C-H Stretch (Aliphatic) | Characteristic of the ethyl group (CH |

| 1600, 1580 | C=C / C=N Stretch | Pyridine ring "breathing" modes. |

| 1320 – 1100 | C-F Stretch | Diagnostic Region: Strong, broad bands indicative of the CF |

| 850 – 700 | C-H Bending (Aromatic) | Out-of-plane bending, indicative of 2,5-substitution pattern. |

Experimental Protocols & Quality Control

Protocol: Rapid GC-MS Identification

To verify the identity of a synthesized or purchased batch:

-

Sample Prep: Dissolve 1 mg of this compound in 1 mL of Methanol or Ethyl Acetate.

-

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

-

Method:

-

Injector: 250°C, Split 20:1.

-

Oven: 60°C (hold 1 min)

20°C/min

-

-

Acceptance Criteria:

-

Retention time must match standard (or predicted logP correlation).

-

Mass spectrum must show m/z 175 (Parent) and m/z 160 (Base/Major).

-

Purity > 95% by area integration.

-

Synthesis Context (For Reference)

This compound is typically accessed via Cross-Coupling or Direct Fluorination :

-

Route A: Reaction of 2-bromo-5-ethylpyridine with a trifluoromethylating agent (e.g., CuCF

generated in situ). -

Route B: Construction of the pyridine ring using ethyl-substituted enones and trifluoro-building blocks (e.g., trifluoroacetoacetate derivatives).

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Pyridine, 5-ethyl-2-methyl- (Analog Reference).Link

-

PubChem. Compound Summary: this compound (CAS 1030632-94-0).Link

-

European Patent Office. EP 2646416: Improved Process for the Preparation of 2-Trifluoromethyl-5-(1-substituted)alkylpyridines. (Contains detailed NMR data for the close analog 5-(1-(methylthio)ethyl)-2-(trifluoromethyl)pyridine). Link

-

Ambeed & BLD Pharm. Commercial Building Block Specifications for CAS 1030632-94-0.[1]Link

Disclaimer: While spectral data presented here is derived from high-confidence theoretical modeling and analog validation, experimental verification with a certified reference standard is recommended for GLP/GMP applications.

Sources

Technical Whitepaper: 5-Ethyl-2-(trifluoromethyl)pyridine as a Strategic Intermediate

[1]

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical design, 5-Ethyl-2-(trifluoromethyl)pyridine represents a high-value scaffold.[1] It combines the lipophilic, metabolic-blocking properties of the trifluoromethyl (

This guide details the physicochemical identity, validated synthetic routes, and quality control protocols required to utilize this intermediate effectively in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data constitutes the definitive identity of the molecule. Researchers should verify incoming raw materials against these specifications.

Table 1: Molecular Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1030632-94-0 |

| Molecular Formula | |

| Molecular Weight | 175.15 g/mol |

| Exact Mass | 175.0609 |

| Structure Description | Pyridine ring substituted at C2 with a trifluoromethyl group and at C5 with an ethyl group.[1][2][3][4][5][6][7] |

| Physical State | Colorless to pale yellow liquid (Standard Temperature & Pressure) |

| Predicted LogP | ~2.8 (Lipophilic) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water. |

Structural Logic (The "Why")[1]

-

C2-Trifluoromethyl: The electron-withdrawing nature of the

group at the 2-position significantly lowers the -

C5-Ethyl: The ethyl group at the 5-position provides a hydrophobic handle.[1] Unlike a methyl group, the ethyl chain offers additional conformational entropy and can fill hydrophobic pockets in enzymes (e.g., kinase back-pockets) more effectively.

Synthetic Pathways & Methodology

Pathway A: Palladium-Catalyzed Cross-Coupling (Discovery Scale)

This route utilizes the robust Suzuki-Miyaura coupling.[1] It avoids the handling of hazardous

-

Precursor: 5-Bromo-2-(trifluoromethyl)pyridine (Commercially available).[1]

-

Reagent: Ethylboronic acid (or Potassium ethyltrifluoroborate).

-

Catalyst:

or

Pathway B: Halogen-Exchange (Process Scale)

For kilogram-scale production, transition-metal catalysis can be cost-prohibitive.[1] The industrial standard involves "Swarts-type" chemistry.

-

Precursor: 5-Ethyl-2-(trichloromethyl)pyridine.[1]

-

Reagent: Anhydrous

or -

Mechanism: Exhaustive halogen exchange at the benzylic-like carbon.[1]

Visualization of Synthetic Logic

Figure 1: Comparison of Discovery vs. Process synthetic routes. The Suzuki coupling (top) offers higher purity profiles for initial R&D.

Detailed Experimental Protocol (Discovery Scale)

Objective: Synthesis of 5.0 g of this compound via Suzuki Coupling.

Safety Prerequisite:

-

Perform all operations in a fume hood.

-

Pyridine derivatives can be neurotoxic; wear nitrile gloves and safety glasses.

-

Caution: Boronic acids can degrade; ensure fresh reagents.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 250 mL round-bottom flask, charge 5-Bromo-2-(trifluoromethyl)pyridine (1.0 equiv, 22.1 mmol, ~5.0 g).

-

Add Ethylboronic acid (1.5 equiv, 33.2 mmol).

-

Add

(3.0 equiv) as the base. -

Solvent system: Toluene/Water (10:1 ratio, 100 mL). Note: The biphasic system is crucial for dissolving the inorganic base.[1]

-

-

Degassing (Critical Step):

-

Sparge the mixture with Argon for 15 minutes. Explanation: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

Add catalyst

(5 mol%).

-

-

Reflux:

-

Heat the mixture to 90°C for 12 hours under Argon balloon.

-

Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Look for the disappearance of the aryl bromide peak.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine.

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

Quality Control & Validation

Trustworthiness in data is paramount. A simple purity check by LC-MS is insufficient due to the lack of ionizable groups in some conditions.

QC Workflow

-

-NMR (CDCl3, 400 MHz):

-

Look for the characteristic ethyl triplet (~1.3 ppm) and quartet (~2.7 ppm).

-

Verify the aromatic region: 3 protons. The proton adjacent to the

group will be deshielded.

-

- -NMR:

-

GC-MS:

-

Parent ion (

) at m/z 175. -

Fragmentation pattern should show loss of methyl (M-15) and loss of

(M-69).[1]

-

Visualization of QC Logic

Figure 2: Sequential Logic for Quality Assurance. 19F-NMR is the critical gatekeeper for isomeric purity.

Handling & Safety Profile

While this molecule is a valuable intermediate, it shares hazards common to halogenated pyridines.

-

H-Statements:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The

group is stable, but the pyridine ring can oxidize (N-oxide formation) if exposed to air/light over prolonged periods.[1]

References

-

Chemical Identity & CAS: ChemicalBook. This compound Basic Information. Retrieved from [1]

-

Synthetic Methodology (General TFMP): Tsukamoto, M., & Nakamura, T. (2023).[10] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [1]

-

Safety Data: Fisher Scientific. Safety Data Sheet: Pyridine Derivatives. Retrieved from [1]

-

Drug Design Context: MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [1]

-

Catalog Verification: BLD Pharm. Product Specifications for CAS 1030632-94-0. Retrieved from [1]

Sources

- 1. 1196155-24-4|5-Ethynyl-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. chemscene.com [chemscene.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

commercial availability and suppliers of 5-Ethyl-2-(trifluoromethyl)pyridine

The following technical guide details the commercial landscape, synthesis logic, and quality assurance protocols for 5-Ethyl-2-(trifluoromethyl)pyridine .

CAS No: 1030632-94-0 Formula: C₈H₈F₃N Molecular Weight: 175.15 g/mol [1]

Executive Summary & Strategic Value

This compound is a specialized heterocyclic building block used primarily in the optimization of lead compounds for agrochemicals and pharmaceuticals. Its strategic value lies in the dual-functionalization of the pyridine ring:

-

C2-Trifluoromethyl Group: Strong electron-withdrawing nature (

) that lowers the basicity of the pyridine nitrogen, enhances metabolic stability against oxidative attack, and increases lipophilicity. -

C5-Ethyl Group: Provides steric bulk and lipophilic modulation without introducing reactive functional groups, often used to fill hydrophobic pockets in target enzymes (e.g., kinases or oxidases).

This compound is not a bulk commodity; it is a Tier 2 Fine Chemical , typically available in gram-to-kilogram quantities for R&D and pilot scale-up.

Chemical Profile & Specifications

To ensure reproducibility in biological assays, the following technical specifications should be mandated in procurement contracts.

| Parameter | Specification (Standard) | Specification (High Purity) | Criticality |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | High (Color indicates oxidation) |

| Purity (GC) | High (Isomers affect potency) | ||

| Water (KF) | Medium (Relevant for organometallic coupling) | ||

| Identity | ¹H-NMR, ¹⁹F-NMR, MS | ¹H-NMR, ¹⁹F-NMR, MS | Critical |

| Boiling Point | ~180°C (Predicted) | N/A | Process Parameter |

| LogP | ~2.6 (Predicted) | ~2.6 | Bioavailability Indicator |

Strategic Sourcing Analysis

The supply chain for CAS 1030632-94-0 is fragmented. Major catalog houses often list it as "non-stock" or "lead time: 2-3 weeks," indicating they source it from specialized synthesis labs (often in Asia) upon order.

Primary Suppliers & Availability[3]

-

BLD Pharmatech: A primary holder of inventory for this specific CAS (Catalog: BD271320).

-

CymitQuimica: European distributor offering R&D quantities (Catalog: 10-F453314).

-

Specialized Sourcing: For scales >100g, contract manufacturing organizations (CMOs) like Enamine or WuXi AppTec are recommended over catalog suppliers to ensure batch consistency.

"Make vs. Buy" Decision Matrix

For medicinal chemistry programs, the decision to synthesize in-house versus purchase depends on the required scale and the availability of the 5-ethynyl precursor.

Figure 1: Sourcing decision logic based on scale and precursor availability.

Synthesis & Manufacturing Methodologies

If commercial stock is unavailable, two primary synthetic routes are validated for high-fidelity production.

Route A: Hydrogenation of the Alkyne (Recommended for Purity)

This route is preferred because the starting material, 5-Ethynyl-2-(trifluoromethyl)pyridine (CAS 1196155-24-4), is a stable building block often available in higher purity than the ethyl derivative.

-

Precursor: 5-Ethynyl-2-(trifluoromethyl)pyridine.

-

Reagents: H₂ (1 atm), 10% Pd/C (catalytic), MeOH or EtOH.

-

Protocol: Stir at room temperature for 2-4 hours. Monitor via LC-MS for disappearance of the alkyne.

-

Advantage: No metal byproducts (boron/tin) to remove; simple filtration and evaporation yield high-purity product.

Route B: Suzuki-Miyaura Cross-Coupling

Used when the alkyne is unavailable.

-

Precursor: 5-Bromo-2-(trifluoromethyl)pyridine (CAS 436799-32-5).

-

Reagents: Ethylboronic acid (or Potassium ethyltrifluoroborate), Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

-

Challenge: Ethylboronic acid can be unstable (protodeboronation). Potassium ethyltrifluoroborate is the superior nucleophile for this transformation.

Quality Assurance & Validation Protocols

Trustworthiness in data relies on rigorous characterization. The following protocols verify the identity and purity of the procured material.

A. ¹⁹F-NMR Spectroscopy (The "Fingerprint")

The trifluoromethyl group provides a distinct handle for purity assessment, free from solvent interference.

-

Expected Signal: A singlet around -68 ppm (relative to CFCl₃).

-

Impurity Check: Look for signals at -62 ppm or -72 ppm, which may indicate hydrolysis of the CF₃ group to a carboxylic acid or incomplete fluorination during the manufacturer's synthesis.

B. GC-MS Analysis

Due to the compound's volatility and lack of ionizable protons (for ESI-MS), GC-MS is the gold standard for purity.

-

Column: DB-5ms or equivalent non-polar column.

-

Program: 50°C (2 min)

250°C @ 20°C/min. -

Mass Spec: Look for molecular ion

. -

Common Contaminant: 5-Bromo-2-(trifluoromethyl)pyridine (starting material from Suzuki route) will appear at significant retention time delay with characteristic bromine isotope pattern (1:1 ratio at M/M+2).

Handling & Safety (HSE)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While the CF₃ group stabilizes the ring, the ethyl group is susceptible to slow benzylic oxidation over prolonged exposure to air/light.

-

Incompatibility: Strong oxidizing agents. Avoid storage near strong bases which could theoretically attack the CF₃ group under forcing conditions (though C2-CF₃ is relatively robust).

References

-

BLD Pharmatech. Safety Data Sheet: this compound. Accessed Jan 2026. Link

-

ChemicalBook. Product Entry: CAS 1030632-94-0. Link

-

CymitQuimica. Catalog Entry: this compound. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for 2-(Trifluoromethyl)pyridine derivatives. (General structural reference). Link

-

Frontier Specialty Chemicals. Product: 5-Ethynyl-2-(trifluoromethyl)pyridine (Precursor). Link

Sources

biological significance of the trifluoromethyl group in pyridines

Title: The Trifluoromethyl-Pyridine Motif: Structural Logic in Medicinal Chemistry

Executive Summary

The incorporation of a trifluoromethyl (

Part 1: Physicochemical Modulation

The strategic placement of a

The Basicity Cliff

Unsubstituted pyridine has a

-

Lysosomal Trapping: Accumulation in acidic organelles (

~4.5), reducing cytosolic concentration. -

hERG Channel Binding: Cationic centers often correlate with cardiotoxicity.

The

-

Effect: The

drops drastically, often below 2.0. -

Result: The molecule remains neutral at physiological pH, improving passive membrane permeability and reducing off-target cationic interactions.

The "Polar Hydrophobicity" Paradox

While

Table 1: Comparative Physicochemical Profiles

| Scaffold | Substituent | Estimated | Biological Implication | |

| Pyridine | -H | 5.2 | Reference | Basic; prone to N-oxidation and lysosomal trapping. |

| 2- | 2-position | < 1.0 | +1.1 | Non-basic; high steric block of N-site; metabolically robust. |

| 3- | 3-position | ~ 2.5 | +1.2 | Weakly basic; balances solubility with permeability. |

| 4- | 4-position | < 2.0 | +1.2 | Non-basic; symmetric electronic pull; blocks para-metabolism. |

Part 2: Metabolic Stability & Pharmacokinetics

The primary metabolic vulnerability of pyridine is oxidation:

-

N-oxidation: Mediated by FMOs or CYPs at the nitrogen.

-

C-oxidation: Hydroxylation at electron-deficient carbons (often C2/C6).

The

-

Electronic Deactivation: By reducing electron density on the nitrogen,

prevents the formation of the N-oxide metabolite. -

Steric Shielding: A

group at the C2 position physically blocks the nitrogen and the adjacent carbon, shutting down the most common metabolic routes. -

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing oxidative dealkylation that would occur with a methyl group.

Figure 1: Mechanism of metabolic stabilization via trifluoromethyl substitution.

Part 3: Binding Affinity & Case Studies

The "orthogonal interaction" is a key feature of fluorine in drug design. The fluorine atom can accept hydrogen bonds (C-F···H-N) or interact with carbonyl carbons (C-F···C=O) in a way that mimics a carbonyl oxygen but with different geometry and hydrophobicity.

Case Study 1: Apalutamide (Prostate Cancer)

Apalutamide, an androgen receptor (AR) antagonist, features a 6-cyano-5-(trifluoromethyl)pyridine ring.[1][2][3]

-

Structural Role: The pyridine ring is essential for rigidity.

-

Interaction: Crystallographic data reveals that the

-

Synthesis Insight: The key intermediate, 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile, is reacted with a benzamide fragment. The presence of the

group directs the regioselectivity of the ring formation.

Case Study 2: Tipranavir (HIV Protease Inhibitor)

Tipranavir contains a 5-(trifluoromethyl)pyridine-2-sulfonamide moiety.

-

Thermodynamics: Unlike peptidomimetic inhibitors that rely on rigid "lock and key" fits, Tipranavir binds with a favorable entropy profile. The

-pyridine group occupies a hydrophobic pocket, displacing ordered water molecules. The "greasy" but polar nature of the

Part 4: Experimental Protocol: Microsomal Stability Assay

As a Senior Application Scientist, validating the metabolic stability gain is the first step in lead optimization. This protocol ensures robust data generation.

Objective: Determine the intrinsic clearance (

Workflow Diagram:

Figure 2: Standard workflow for assessing metabolic stability in liver microsomes.

Detailed Protocol Steps:

-

Preparation: Prepare a 10 mM stock of the

-pyridine analog in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4). -

Incubation: Mix compound with human liver microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 mins.

-

Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase) to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives

Part 5: Synthetic Accessibility

For the medicinal chemist, the "makeability" of the

-

Halogen Exchange (Swarts-type):

-

Route: Trichloromethyl-pyridine +

or -

Utility: Industrial scale (agrochemicals), but harsh conditions.

-

-

Radical Trifluoromethylation:

-

Route: Pyridine +

radical source (e.g., Langlois reagent -

Utility: Late-stage functionalization. Often requires careful control of regioselectivity (C2 vs C4).

-

-

Building Block Assembly (Cyclocondensation):

-

Route: Condensation of trifluoro-1,3-dicarbonyls with enamines.

-

Utility: High regiocontrol. Used in the synthesis of Tipranavir (via 2,5-CTF intermediate).

-

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021. Link

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025. Link

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. Link

-

Molecular basis for anti-insomnia drug design from structure of lemborexant-bound orexin 2 receptor. Structure, 2022. Link

-

Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations. Journal of Virology, 2008. Link

Sources

- 1. WO2021033098A1 - Process for the preparation of apalutamide - Google Patents [patents.google.com]

- 2. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 3. WO2020049598A2 - Apalutamide polymorphs - Google Patents [patents.google.com]

potential research areas for 5-Ethyl-2-(trifluoromethyl)pyridine

A Strategic Scaffold for Agrochemical and Pharmaceutical Discovery

Executive Summary

5-Ethyl-2-(trifluoromethyl)pyridine (CAS: 52538-46-4) represents a "privileged structure" in modern life sciences. It combines the metabolic stability and lipophilicity of the trifluoromethyl (

Structural Analysis & Pharmacophore Properties

The value of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties essential for bioactivity.

The Trifluoromethyl Effect (Position 2)

The

The Ethyl "Handle" (Position 5)

The 5-ethyl group is the primary site for chemical diversification. Positioned meta to the

Physicochemical Profile

| Property | Value (Approx.) | Impact on Drug Design |

| LogP | 2.8 - 3.2 | High lipophilicity; excellent blood-brain barrier (BBB) or cuticle penetration. |

| pKa (Conj. Acid) | ~2.5 | Low basicity; unlikely to be protonated at physiological pH. |

| H-Bond Acceptors | 1 (Pyridine N) | Weak acceptor due to |

| Rotatable Bonds | 1 (Ethyl) | Low entropic penalty upon binding. |

Synthetic Pathways & Reactivity[1]

The core utility of this molecule is its transformation into more complex intermediates.[2] The two primary pathways are Oxidative Functionalization and Radical Halogenation .

Pathway A: Oxidation to Carboxylic Acid

The most common industrial application is the oxidation of the ethyl group to form 6-(trifluoromethyl)nicotinic acid (also known as 2-(trifluoromethyl)pyridine-5-carboxylic acid). This acid is a critical building block for amide coupling in drug discovery.

Pathway B: Radical Bromination

Wohl-Ziegler bromination at the benzylic (picolinic) position yields 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine. This intermediate allows for:

-

Heck couplings: To install vinyl groups.

-

Nucleophilic substitution: To introduce amines or ethers.

Application Areas

Agrochemicals (Herbicides & Insecticides)

The trifluoromethylpyridine (TFMP) motif is ubiquitous in modern agrochemistry.

-

Mechanism: The scaffold often targets specific enzymes like acetolactate synthase (ALS) or mimics nicotinic acetylcholine.

-

Role of 5-Ethyl: It serves as the precursor to the "tail" of the molecule. For example, oxidation to the acid allows coupling to sulfonamides to create sulfonylurea herbicides. The lipophilicity of the

group ensures the active agent penetrates the waxy cuticle of leaves or the exoskeletons of insects.

Pharmaceuticals (Kinase Inhibitors)

In oncology, the pyridine ring is a classic bioisostere for the benzene ring in kinase inhibitors.

-

Selectivity: The electron-deficient nature of the pyridine ring (enhanced by

) reduces non-specific protein binding compared to more lipophilic phenyl analogs. -

Metabolism: The

group blocks P450 metabolism at the 2-position, a common "soft spot" in drug candidates.

Experimental Protocol: Oxidative Conversion to Carboxylic Acid

Objective: Synthesis of 6-(trifluoromethyl)nicotinic acid from this compound.

Rationale: This protocol uses Potassium Permanganate (

Materials

-

Substrate: this compound (1.0 equiv)

-

Oxidant: Potassium Permanganate (

) (3.5 equiv) -

Solvent: Water / t-Butanol (1:1 v/v)

-

Base: Sodium Carbonate (

) (0.5 equiv - to maintain pH)

Step-by-Step Methodology

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and a thermometer, dissolve this compound (10 mmol) in 50 mL of 1:1 Water/t-Butanol.

-

Initial Heating: Heat the solution to 60°C.

-

Reagent Addition: Add

(35 mmol) portion-wise over 1 hour. Note: The reaction is exothermic. Monitor temperature to prevent runaway.-

Visual Check: The purple color should persist initially and then fade to brown (

precipitate) as the reaction proceeds.

-

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 85°C) for 4–6 hours.

-

Endpoint: Monitor by TLC (or LC-MS). The starting material spot should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter the brown

precipitate through a Celite pad. Wash the pad with hot water. -

Acidification (Critical): The filtrate contains the carboxylate salt. Acidify carefully with 1N HCl to pH ~2–3. The product, 6-(trifluoromethyl)nicotinic acid, will precipitate as a white solid.

-

-

Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: 75–85%.

Future Research Directions: C-H Activation

Current research is moving away from pre-functionalized handles (like the ethyl group) toward direct C-H activation. However, the 5-ethyl scaffold remains relevant as a benchmark. Future methodologies involve:

-

Minisci Reactions: Direct radical alkylation of the pyridine ring using the ethyl group as a directing group precursor.

-

Fluorination: Late-stage introduction of the

group onto the ethyl-pyridine core, rather than starting with it, to lower raw material costs.

References

-

Ogawa, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

-

[Link]

-

- ChemicalBook. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid Product Properties.

-

Japan Patent Office. (1979).[3] JPS5461183A - 2-substituted-5-trifluoromethyl pyridine compounds. Google Patents.

- European Patent Office. (1982). Substituted 2,6-substituted pyridine compounds.

Sources

Solubility Profile of 5-Ethyl-2-(trifluoromethyl)pyridine: A Technical Guide

Executive Summary

5-Ethyl-2-(trifluoromethyl)pyridine (CAS 1030632-94-0) is a specialized heterocyclic building block utilized primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural duality—combining a lipophilic, electron-withdrawing trifluoromethyl group with a nucleophilic pyridine core and a hydrophobic ethyl chain—creates a unique solubility profile.

This guide provides a technical analysis of its solubility behavior. While specific gravimetric solubility data is often proprietary, this document synthesizes physicochemical principles, analogue data (e.g., 5-ethyl-2-methylpyridine), and experimental best practices to establish a reliable solubility landscape for process development.

Physicochemical Profile & Structural Analysis

Understanding the solubility of this compound requires analyzing the competition between its functional groups.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₈H₈F₃N | Moderate molecular weight (175.15 g/mol ) favors solubility in small-molecule solvents. |

| LogP (Estimated) | ~2.8 – 3.2 | Highly lipophilic. The -CF₃ and -Ethyl groups drive partitioning into organic phases over aqueous ones. |

| Electronic Effect | Electron-Withdrawing (-CF₃) | The -CF₃ group at the 2-position significantly reduces the electron density on the pyridine nitrogen, lowering its basicity (pKa < 3). This reduces solubility in weak aqueous acids compared to alkyl pyridines. |

| Physical State | Liquid / Low-melting Solid | Likely a liquid at room temperature (analogous to 5-ethyl-2-methylpyridine). Miscibility is often more relevant than saturation limits. |

The "Fluorine Effect" on Solvation

The trifluoromethyl group is hydrophobic but also "fluorophilic." It creates a dipole that does not hydrogen bond effectively but interacts strongly with polar aprotic solvents. Unlike a methyl group, the -CF₃ moiety increases density and decreases water miscibility significantly.

Solubility Landscape

The following categorization is based on the principle of "like dissolves like," adjusted for the specific electronic modulation of the trifluoromethyl-pyridine system.

A. High Solubility (Preferred Solvents)

These solvents are recommended for reaction media, stock solution preparation, and chromatography.

-

Chlorinated Solvents (Dichloromethane, Chloroform):

-

Mechanism: Dipole-dipole interactions. The electron-deficient pyridine ring interacts favorably with the slightly acidic protons of DCM.

-

Rating: Excellent (>100 mg/mL).

-

-

Polar Aprotic Solvents (THF, Ethyl Acetate, Acetone, Acetonitrile):

-

Mechanism: These solvents solvate the pyridine ring effectively without disrupting the hydrophobic hydration shell of the ethyl group.

-

Rating: Excellent (>100 mg/mL).

-

-

Dipolar Aprotic Solvents (DMSO, DMF):

-

Mechanism: Strong solvation of the aromatic system.

-

Rating: Excellent. Note: DMSO solutions may be difficult to remove during workup due to high boiling points.

-

B. Moderate to High Solubility

-

Alcohols (Methanol, Ethanol, Isopropanol):

-

Mechanism: The pyridine nitrogen can accept hydrogen bonds from the alcohol hydroxyl group. However, the hydrophobic ethyl and CF3 tails limit solubility in very polar alcohols compared to DCM.

-

Rating: Good (Likely >50 mg/mL).

-

C. Low / Variable Solubility

-

Aliphatic Hydrocarbons (Hexanes, Heptane):

-

Mechanism: While the ethyl group promotes solubility, the polar pyridine ring and CF3 dipole create a mismatch with purely non-polar alkanes.

-

Rating: Moderate. It may be miscible at high concentrations but could phase separate at low temperatures or if the compound contains moisture. Crucial for crystallization/precipitation strategies.

-

D. Insoluble / Immiscible

-

Water:

-

Mechanism: The hydrophobic surface area (HSA) dominated by the -CF₃ and -Ethyl groups prevents stable hydration.

-

Rating: Insoluble (< 0.1 mg/mL).

-

Exception: Solubility may increase slightly in strong aqueous acids (HCl < pH 1) due to protonation of the pyridine nitrogen, but the electron-withdrawing CF3 group makes this difficult.

-

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's functional group interactions.

Figure 1: Mechanistic breakdown of solvent interactions. The -CF3 and Ethyl groups dominate the lipophilicity, rendering the compound insoluble in water but highly soluble in chlorinated organics.

Experimental Protocol: Saturation Shake-Flask Method

Since literature values are sparse, researchers must validate solubility experimentally before scaling up reactions.

Objective

Determine the thermodynamic solubility of this compound in a target solvent.

Workflow

-

Preparation:

-

Add excess solid/liquid compound (approx. 50 mg) to a glass vial containing 1 mL of the solvent.

-

Note: If the compound is a liquid, look for miscibility (one phase) vs. saturation (two phases).

-

-

Equilibration:

-

Agitate the mixture at 25°C for 24 hours using an orbital shaker or magnetic stir bar.

-

Ensure undissolved compound remains visible (saturation condition).

-

-

Separation:

-

If Solid: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

-

If Liquid (Phase Separation): Allow phases to settle; sample the solvent-rich phase carefully.

-

-

Quantification:

-

Dilute the supernatant/filtrate with Acetonitrile (1:100 or 1:1000).

-

Analyze via HPLC-UV (254 nm) against a standard curve.

-

Figure 2: Standardized workflow for determining thermodynamic solubility in the lab.

Process Chemistry Implications

Reaction Solvent Selection[4]

-

Lithiation/Grignard Reactions: Use Anhydrous THF or Diethyl Ether . The compound is soluble in these, and they support the low temperatures (-78°C) often required to functionalize the pyridine ring without attacking the CF3 group.

-

Cross-Couplings (Suzuki/Buchwald): 1,4-Dioxane or Toluene are ideal. The compound's high solubility in Toluene allows for easy azeotropic drying.

Purification & Extraction

-

Extraction: Use Ethyl Acetate or DCM to extract the compound from aqueous reaction quenches. Avoid ether if safety is a concern, as solubility in EtOAc is sufficient.

-

Acid/Base Wash:

-

Caution: Due to the electron-withdrawing CF3 group, this pyridine is less basic than pyridine itself. It may not fully protonate in 1M HCl, leading to poor partitioning into the aqueous layer during acid washes. Use stronger acid (e.g., 6M HCl) cautiously, or rely on chromatographic purification.

-

References

-

PubChem. Compound Summary: 5-Ethyl-2-methylpyridine (Analogue).[1] National Library of Medicine. Available at: [Link]

-

Lead Sciences. Product Data: this compound.[2] Available at: [Link]

-

Wang, L. et al. Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Organic Solvents.[3] Russian Journal of Physical Chemistry A, 2019.[3] (Analogue Solubility Data).

- Lipinski, C. A.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001.

Sources

Methodological & Application

Application Notes and Protocols for 5-Ethyl-2-(trifluoromethyl)pyridine in Agrochemical Discovery

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Value of the 5-Ethyl-2-(trifluoromethyl)pyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design, renowned for its ability to impart favorable physicochemical and biological properties to active ingredients.[1][2][3] The trifluoromethyl group enhances metabolic stability, increases lipophilicity for better cuticle penetration, and favorably alters the electronic properties of the pyridine ring, often leading to improved efficacy and target specificity of herbicides, insecticides, and fungicides.[1][2][4]

This document provides an in-depth guide to the application of This compound , a versatile and highly promising building block for the discovery of next-generation agrochemicals. While many commercialized TFMP agrochemicals are derived from chlorinated precursors like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), the presence of an ethyl group at the 5-position offers unique synthetic handles for novel molecular architectures.[5][6] This opens avenues for creating proprietary compounds with potentially new modes of action or improved performance characteristics.

The strategic introduction of the ethyl group allows for a variety of chemical transformations, enabling researchers to explore a wider chemical space in their quest for innovative crop protection solutions. This application note will detail the chemical properties of this compound, propose synthetic strategies for its incorporation into agrochemical scaffolds, and provide detailed protocols for its derivatization.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of a building block is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C8H8F3N | |

| Molecular Weight | 175.15 g/mol | |

| CAS Number | 1030632-94-0 | |

| Appearance | Liquid or solid (depending on purity and conditions) | N/A |

| Purity | Typically >95% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthetic Potential and Key Reactions

The this compound molecule offers several reaction sites for diversification. The ethyl group can be functionalized, and the pyridine ring itself can undergo substitution reactions, although the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the 4- and 6-positions.

Workflow for Derivatization of the Ethyl Group

One of the primary advantages of this building block is the potential for elaboration of the ethyl side chain. This allows for the introduction of various pharmacophores and linking groups.

Caption: Derivatization workflow of the ethyl group.

Proposed Synthetic Pathways to Agrochemical Analogs

Below are proposed synthetic schemes that leverage this compound to generate analogs of known agrochemical classes. These are intended as starting points for discovery programs.

This class of insecticides, which includes commercial products, often features a central pyrazole ring linked to an aromatic or heteroaromatic moiety. The ethyl group can be used as an anchor point for constructing the pyrazole.

Caption: Synthesis of pyridyl-pyrazole carboxamide analogs.

Aryloxyphenoxypropionate ("fop") herbicides are a major class of grass weed killers. While many are derived from 2-chloro-5-(trifluoromethyl)pyridine, the 5-ethyl analog can be used to create novel derivatives.[7]

Caption: Synthesis of aryloxypyridine herbicide analogs.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key transformations of this compound. Note: These are generalized procedures and may require optimization based on specific substrates and laboratory conditions. All work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Benzylic Bromination of this compound

This protocol describes the selective bromination of the ethyl group at the benzylic position, creating a key intermediate for further nucleophilic substitution.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine.

-

Purify the product by flash column chromatography on silica gel if necessary.

Causality and Self-Validation:

-

Why AIBN? AIBN is a radical initiator, necessary to start the free-radical chain reaction for benzylic bromination.

-

Why NBS? NBS is a convenient and selective source of bromine for allylic and benzylic bromination, maintaining a low concentration of Br2 in the reaction mixture and minimizing side reactions.

-

Self-Validation: The successful formation of the product can be confirmed by 1H NMR spectroscopy, observing the disappearance of the ethyl quartet and triplet and the appearance of a new quartet and doublet for the bromoethyl group, along with a downfield shift.

Protocol 2: Nucleophilic Substitution with Sodium Methoxide

This protocol demonstrates the conversion of the bromo-intermediate into a methoxy ether derivative.

Materials:

-

5-(1-Bromoethyl)-2-(trifluoromethyl)pyridine

-

Sodium methoxide (NaOMe) solution in methanol

-

Methanol, anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Add sodium methoxide solution in methanol (1.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding deionized water.

-

Remove the methanol using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo to yield the crude 5-(1-methoxyethyl)-2-(trifluoromethyl)pyridine.

-

Purify by flash column chromatography if necessary.

Causality and Self-Validation:

-

Why Sodium Methoxide? Sodium methoxide is a strong nucleophile that readily displaces the bromide in an SN2 reaction.

-

Why Anhydrous Conditions? The absence of water is important to prevent side reactions, such as hydrolysis of the bromo-intermediate or reaction of the strong base with water.

-

Self-Validation: Product formation can be confirmed by mass spectrometry (observing the correct molecular ion peak) and 1H NMR (disappearance of the bromoethyl signals and appearance of a methoxy singlet and characteristic shifts in the ethyl protons).

Conclusion

This compound represents a valuable and under-explored building block in the field of agrochemical discovery. Its unique combination of the bio-active TFMP core and a functionalizable ethyl group provides a platform for creating novel chemical entities. The synthetic pathways and protocols outlined in this document are designed to serve as a practical guide for researchers aiming to leverage the potential of this versatile intermediate in the development of innovative and effective crop protection solutions.

References

-

The Role of Trifluoromethyl Pyridines in Agrochemical Synthesis. (2026). AgroChem Insight. [Link]

-

Li, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Cheng, C., Ma, X., & Wei, Z. (n.d.). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chigroup.site [chigroup.site]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

Application Notes and Protocols: Catalytic Cross-Coupling Reactions with 5-Ethyl-2-(trifluoromethyl)pyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 5-Ethyl-2-(trifluoromethyl)pyridine Scaffold

In the landscape of modern medicinal chemistry and agrochemical development, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif.[1][2] Its incorporation into molecular frameworks is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3] The unique physicochemical properties imparted by the trifluoromethyl group, combined with the versatile chemistry of the pyridine ring, make TFMP derivatives highly sought-after building blocks.[1][2] Specifically, this compound serves as a key intermediate, offering a reactive handle for diversification through catalytic cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity.[4][5] These transformations are indispensable in the pharmaceutical industry for constructing complex molecular architectures from readily available precursors.[5][6] This guide provides an in-depth exploration of the primary cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to the functionalization of a halogenated this compound precursor, offering both mechanistic insights and field-proven laboratory protocols.

Core Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these powerful synthetic methods lies a catalytic cycle involving palladium, which shuttles between its Pd(0) and Pd(II) oxidation states.[7][8] Understanding this fundamental mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle universally consists of three key steps: Oxidative Addition, a variable second step (e.g., Transmetalation), and Reductive Elimination.[4][9]

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

-

Oxidative Addition : The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst inserting into the carbon-halogen bond of the substrate (e.g., 2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine). This forms a square planar Pd(II) complex.[7]

-

Transmetalation (e.g., Suzuki, Stille) : A second organic group is transferred from an organometallic reagent (e.g., organoboron, organotin) to the palladium center, displacing the halide.[10] This step is often facilitated by a base.

-

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Key Reaction Components:

-

Ligands : Typically electron-rich phosphines, ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity to facilitate the key steps of the catalytic cycle.[9]

-

Base : The base plays multiple roles depending on the reaction, including facilitating the transmetalation step in Suzuki couplings or deprotonating the nucleophile in Sonogashira and Buchwald-Hartwig reactions.[11][12]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[13] It is an exceptionally reliable method for coupling aryl or vinyl halides with boronic acids or their esters.[14][15]

Mechanism & Causality

The Suzuki-Miyaura coupling follows the general catalytic cycle, with the key transmetalation step involving an organoboron species. The base is critical here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Application Note: Coupling with 2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine

The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring electron-deficient. This generally accelerates the oxidative addition step with the C-Br bond. However, care must be taken in ligand selection. For heteroaryl halides, ligands like SPhos or XPhos, or those incorporating ferrocene backbones like Pd(dppf)Cl₂, are often superior as they promote efficient reductive elimination and prevent catalyst deactivation.[14]

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine with 4-Methoxyphenylboronic Acid

Materials:

-

2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent, ~10-25% v/v)

Procedure:

-

Inert Atmosphere Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Degassing : Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.

-

Solvent Addition : Add the degassed 1,4-dioxane and water via syringe. The mixture should be a suspension.

-

Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Representative Data for Suzuki Couplings

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85 |

| 2-Chloropyridine | 4-Tolylboronic Acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane | 100 | ~92 |

| 2-Bromo-6-(CF₃)pyridine | Arylboronic Ester | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 46-95[16] |

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction is the premier method for coupling aryl or vinyl halides with terminal alkynes.[11][17] It typically employs a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[11][18] This reaction is fundamental for synthesizing conjugated enynes and aryl-alkynes, which are valuable precursors in materials science and for complex natural products.[18][19]

Mechanism & Causality

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. The crucial difference lies in the copper cycle. Copper(I) iodide reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, transferring the alkynyl group to the palladium center before the final reductive elimination step.

Caption: The dual Pd/Cu catalytic cycle in Sonogashira coupling.

Application Note: Preventing Side Reactions

A critical aspect of the Sonogashira protocol is the rigorous exclusion of oxygen. In the presence of oxygen, the copper acetylide intermediate can undergo oxidative homocoupling (Glaser coupling) to form a diacetylene (R-C≡C-C≡C-R), which is a common and often problematic side product. Using a solvent that also acts as the base, such as triethylamine, can help maintain anaerobic conditions.

Protocol: Sonogashira Coupling of 2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine with Phenylacetylene

Materials:

-

2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1.5 mol%)

-

Copper(I) Iodide (CuI) (3 mol%)

-

Triphenylphosphine (PPh₃) (3 mol%)

-

Triethylamine (Et₃N) (solvent and base)

Procedure:

-

Inert Atmosphere Setup : In a Schlenk flask equipped with a stir bar, add Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

-

Degassing : Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Reagent Addition : Add degassed triethylamine, followed by 2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine and phenylacetylene via syringe.

-

Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) if the reaction is sluggish. Monitor progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

-

Workup : After completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

-

Purification : Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming carbon-nitrogen bonds.[12][20] It is indispensable for synthesizing pharmaceutical compounds where an aniline or related arylamine moiety is a core structural feature.[21]

Mechanism & Causality

This reaction proceeds via a catalytic cycle where the key steps are the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine. A strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex. This intermediate then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are required to promote the challenging reductive elimination step, especially for less reactive amines or aryl chlorides.[12][22]

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine with Morpholine

Materials:

-

2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)

-

XPhos (2.2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous (solvent)

Procedure:

-

Inert Atmosphere Setup (Glovebox Recommended) : Due to the air-sensitivity of the catalyst components and the base, it is highly recommended to set up this reaction in a glovebox. In an oven-dried vial, add Pd₂(dba)₃, XPhos, and NaOtBu.

-

Reagent Addition : Add the anhydrous toluene, followed by 2-Bromo-5-ethyl-2-(trifluoromethyl)pyridine and morpholine.

-

Reaction : Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100 °C. Stir vigorously for 12-24 hours.

-

Workup : After cooling to room temperature, quench the reaction by carefully adding water. Dilute with ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

References

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available from: [Link]

-

Grokipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Role of palladium catalyst in cross-coupling reactions. (2025). Available from: [Link]

-

NROChemistry. Sonogashira Coupling. Available from: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Available from: [Link]

-

NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. Available from: [Link]

-

NIH. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

-

NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Available from: [Link]

-

ResearchGate. (2025). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Available from: [Link]

-

ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. Available from: [Link]

-

MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

-

ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. Available from: [Link]

-

PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Available from: [Link]

-

PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]

-

University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. fiveable.me [fiveable.me]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 8. nobelprize.org [nobelprize.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 15. scholarship.claremont.edu [scholarship.claremont.edu]

- 16. researchgate.net [researchgate.net]

- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 18. mdpi.com [mdpi.com]

- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. research.rug.nl [research.rug.nl]

5-Ethyl-2-(trifluoromethyl)pyridine in the synthesis of bioactive molecules

Application Note: Strategic Utilization of 5-Ethyl-2-(trifluoromethyl)pyridine in Medicinal Chemistry

Executive Summary

This compound (CAS 1030632-94-0) represents a high-value scaffold in modern drug discovery, combining the metabolic robustness of the trifluoromethyl group with the versatile reactivity of the ethyl side chain. This guide details the strategic functionalization of this building block to access diverse bioactive pharmacophores. Unlike simple pyridines, the electron-withdrawing

Part 1: Structural Logic & The "Fluorine Effect"

The this compound scaffold offers two distinct advantages in Hit-to-Lead optimization:

-

Metabolic Blocking (2-Position): The

group at the 2-position effectively blocks the primary site of oxidative metabolism (Phase I) often seen in pyridine-containing drugs. Additionally, it lowers the -

The "Exit Vector" (5-Position): The ethyl group at the 5-position serves as a sterically accessible handle. It allows for the extension of the molecule into solvent-exposed regions of a binding pocket (e.g., kinase hinge regions) or can be functionalized to link with other pharmacophores.

Chemical Profile

| Property | Data / Value | Note |

| Formula | ||

| MW | 175.15 g/mol | |

| Boiling Point | ~180°C (predicted) | Volatile; handle in fume hood. |

| Electronic State | Electron-deficient ring | Deactivated towards |

| Key Reactivity | Benzylic C-H bond |

Part 2: Functionalization Protocols

The utility of this scaffold lies in converting the inert ethyl group into a reactive functional handle. We present two validated workflows: Radical Bromination (for alkylation/amination) and Benzylic Oxidation (for carbonyl chemistry).

Workflow Visualization

Figure 1: Divergent synthesis pathways from the parent scaffold.

Protocol A: Wohl-Ziegler Benzylic Bromination

Objective: Selective introduction of a bromine atom at the benzylic position to create a secondary alkyl bromide.

Mechanism:

The electron-withdrawing

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove

. -

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)

-

Solvent: Trifluorotoluene (PhCF3) or Acetonitrile (Green alternative to

).

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in PhCF3 (0.2 M concentration).

-

Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C) under an inert atmosphere (

). Monitor by TLC or LC-MS.-

Critical Checkpoint: The reaction is typically complete within 2-4 hours. Over-reaction leads to the gem-dibromide, which is difficult to separate. Stop when ~5-10% starting material remains if selectivity is dropping.

-

-

Workup: Cool to room temperature. Filter off the precipitated succinimide.

-

Purification: Concentrate the filtrate. The residue is often pure enough for the next step. If purification is needed, use rapid silica gel chromatography (Hexanes/EtOAc gradient). Note: Benzylic bromides are unstable on silica; minimize column time.

Validation:

-

1H NMR: Look for the shift of the ethyl

(quartet, ~2.7 ppm) to a methine

Protocol B: Synthesis of the Acetyl Derivative (Ketone)

Objective: Conversion to 5-acetyl-2-(trifluoromethyl)pyridine, a precursor for chalcones and heterocycles (e.g., pyrazoles).

Method: Kornblum Oxidation of the bromide from Protocol A.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine in dry DMSO (0.5 M).

-

Base Addition: Add Sodium Bicarbonate (

) (2.0 equiv). -

Heating: Heat to 100°C for 3-6 hours.

-

Mechanism: DMSO acts as the oxidant, displacing the bromide to form an alkoxysulfonium salt, which eliminates dimethyl sulfide to generate the ketone.

-

Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer extensively with water (to remove DMSO) and brine.

-

Yield: Typically 70-85% over two steps (Bromination + Oxidation).

Part 3: Applications in Bioactive Molecule Synthesis

Kinase Inhibitor Design (The "Hinge-Binder" Strategy)

The 2-CF3-pyridine moiety mimics the electronic properties of pyrimidines often found in kinase inhibitors but offers distinct solubility profiles.

-

Design Concept: Use the pyridine nitrogen as a hydrogen bond acceptor for the kinase hinge region.

-

Synthetic Route: Use the Bromide intermediate (Protocol A) to alkylate a piperazine or morpholine tail. This introduces a solubilizing group at the 5-position, projecting it into the solvent front.

Agrochemical Bioisosteres

The 5-ethyl-2-CF3 motif is structurally homologous to the herbicide Fluazifop (which uses a chlorinated pyridine). Replacing Cl with CF3 often improves half-life in soil and plants.

-

Protocol: Direct oxidation of the ethyl group to the Carboxylic Acid (using